4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, recognized for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with a pyridinyl group and a carboxylic acid functional group.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that utilize starting materials such as α-haloketones and thioamides for thiazole formation. It is classified under pharmaceutical compounds due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid typically involves several key steps:
The molecular formula of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid is , with a molecular weight of approximately 358.5 g/mol. The structure features a thiazole ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 2-propylpyridin-4-yl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
| InChI Key | ZYCSVQLGIHZBSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)C)C |
The compound can undergo various chemical reactions, which include:
The mechanism of action for 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various biological effects:
The physical properties include:
Chemical properties include:
4-Methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid has several scientific applications:
This compound exemplifies the significance of heterocyclic compounds in medicinal chemistry and their potential therapeutic applications across various fields.
The synthesis of 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid relies on sequential transformations to assemble its heterocyclic core and functional groups. A representative three-step approach begins with the preparation of a propyl-substituted pyridine intermediate, followed by thiazole ring formation, and concludes with carboxylic acid functionalization. This strategy mirrors methodologies used for analogous compounds like 5-phenyl-2-methyl-4-thiazole-carboxylic acid, where potassium tert-butylate initiates anion formation in tetrahydrofuran at -60°C, succeeded by nucleophilic addition and cyclization steps [1]. For the propylpyridine variant, alkylation of 4-bromopyridine using propyl magnesium bromide under Grignard conditions typically precedes thiazole coupling. Final oxidation or hydrolysis yields the carboxylic acid moiety. Optimization focuses on controlling exothermic reactions through cryogenic conditions (-60°C) and strict inert atmospheres to suppress by-products, achieving cumulative yields of 40–55% after purification [1] [10].
Table 1: Multi-Step Synthesis Protocol
| Step | Key Reactants | Target Intermediate | Critical Parameters |
|---|---|---|---|
| 1 | 4-Bromopyridine, Propyl MgBr | 2-Propylpyridine | Temperature control (-10°C), Argon atmosphere |
| 2 | 2-Bromo-1-(2-propylpyridin-4-yl)ethanone, Thioamide | Thiazole ester | Solvent choice (acetonitrile), 50°C, 6 hours |
| 3 | Thiazole ester, NaOH/H₂O | Carboxylic acid | pH 3–4 (ice cooling), methanol/THF co-solvent |
Thiazole ring construction employs the Hantzsch condensation, where α-halo ketones react with thioamides or thiourea derivatives. For this compound, 2-bromo-1-(2-propylpyridin-4-yl)ethanone undergoes cyclization with thioacetamide in acetonitrile at 50°C for 6 hours [3] [10]. Molecular sieves (3Å) are incorporated to sequester water, shifting equilibrium toward the cyclic product and improving yields by 15–20% [1]. The reaction’s regioselectivity ensures the methyl group occupies the 4-position of the thiazole, while the pyridinyl moiety attaches at C2. Infrared spectroscopy monitors carbonyl reduction (1,740 cm⁻¹ to 1,715 cm⁻¹) to confirm cyclization completion. Post-reaction, cooling to 0°C precipitates the thiazole intermediate, which is isolated via filtration in >85% purity [10].
Table 2: Hantzsch Thiazole Cyclization Components
| Component | Role | Example | Impact on Yield |
|---|---|---|---|
| α-Halo Ketone | Electrophile | 2-Bromo-1-(2-propylpyridin-4-yl)ethanone | Must be freshly distilled to avoid hydrolysis |
| Thioamide | Nucleophile | Thioacetamide | Stoichiometric excess (1.3 equiv) maximizes ring closure |
| Dehydrating Agent | Water scavenger | Molecular sieves (3Å) | Increases yield by 15–20% |
| Solvent | Reaction medium | Anhydrous acetonitrile | Polar aprotic solvent enhances solubility |
Carboxylic acid intermediates are functionalized to amides via ester activation. Methyl 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylate undergoes aminolysis with ammonia or amines, facilitated by coupling agents like HATU or T3P. Alternatively, direct amidation employs ammonium salts in tetrahydrofuran/methanol mixtures with sodium hydroxide catalysis [3]. The reaction proceeds at 50°C for 3–5 hours, monitored by thin-layer chromatography (ethyl acetate/hexanes, 1:1). Maintaining pH 7–8 prevents ester hydrolysis, while ice-cooling during workup (pH 3–4) crystallizes the amide product [1] [4]. For thermally sensitive amides, room-temperature activation with EDCI and 1-hydroxybenzotriazole in dichloromethane achieves 70–90% conversion within 12 hours [10].
Table 3: Amidation Method Comparison
| Activation Method | Catalyst/Additive | Temperature/Time | Yield Range | Purity |
|---|---|---|---|---|
| Carbodiimide-mediated | EDCI, HOBt | 25°C, 12 hours | 70–75% | >90% (HPLC) |
| Phosphonium-based | T3P, DIPEA | 50°C, 3 hours | 80–85% | 92–95% (HPLC) |
| Ammonium salt | NaOH, THF/MeOH | 50°C, 5 hours | 75–80% | 88–90% (HPLC) |
Introducing the propyl group to the pyridine ring leverages transition-metal catalysis. Suzuki-Miyaura coupling between 4-bromo-2-methylpyridine and propylboronic acid uses tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/ethanol/water (4:1:1) at 80°C [3] [4]. Alternatively, Kumada coupling with propyl magnesium bromide and nickel(II) chloride achieves higher atom economy. Key challenges include suppressing homocoupling and managing steric hindrance near the pyridine nitrogen. Ligand screening shows tri(tert-butyl)phosphine enhances turnover number by 30% compared to triphenylphosphine. Post-reaction, activated charcoal removes residual palladium to <10 ppm, critical for pharmaceutical applications [7] [8]. Microwave-assisted catalysis (150°C, 20 minutes) further optimizes this step, reducing reaction times from 12 hours to under 1 hour while maintaining 85% yield [4].
Solvent polarity and protic character profoundly influence reaction kinetics and yields. Thiazole cyclization benefits from polar aprotic solvents like acetonitrile, which solubilize ionic intermediates without nucleophilic interference [1]. Conversely, ester hydrolysis requires biphasic systems: tetrahydrofuran/methanol/water (3:3:1) with sodium hydroxide enables complete saponification in 3 hours at 50°C [1] [3]. For acid-sensitive steps, dichloromethane or 1,2-dimethoxyethane offers inert environments. Temperature optimization reveals that cyclization above 60°C promotes dehydration side products, while hydrolysis below 40°C remains incomplete. Additionally, molecular sieves (3Å) in condensation steps reduce water content to <50 ppm, pushing equilibrium toward the thiazole product [10].
Table 4: Solvent System Optimization Data
| Reaction Stage | Optimal Solvent Mixture | Temperature | Time | Yield Improvement |
|---|---|---|---|---|
| Pyridine alkylation | Tetrahydrofuran | -10°C → 25°C | 8 hours | 15% vs. diethyl ether |
| Thiazole cyclization | Acetonitrile (with 3Å sieves) | 50°C | 6 hours | 20% (dehydration control) |
| Ester hydrolysis | Tetrahydrofuran/methanol/water (3:3:1) | 50°C | 3 hours | 25% (vs. ethanol/water) |
| Amidation | Dimethylformamide | 25–50°C | 3–12 hours | Solubilizes polar intermediates |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5